N-Methyl-5-(4-methylbenzene-1-sulfonyl)-N,3-diphenylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-(4-methylbenzene-1-sulfonyl)-N,3-diphenylfuran-2-amine is a complex organic compound with a unique structure that includes a furan ring, a sulfonyl group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(4-methylbenzene-1-sulfonyl)-N,3-diphenylfuran-2-amine typically involves multiple steps, including the formation of the furan ring, sulfonylation, and the introduction of the N-methyl and diphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(4-methylbenzene-1-sulfonyl)-N,3-diphenylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
N-Methyl-5-(4-methylbenzene-1-sulfonyl)-N,3-diphenylfuran-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-5-(4-methylbenzene-1-sulfonyl)-N,3-diphenylfuran-2-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact mechanism can vary
Properties
CAS No. |
89438-37-9 |
---|---|
Molecular Formula |
C24H21NO3S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-methyl-5-(4-methylphenyl)sulfonyl-N,3-diphenylfuran-2-amine |
InChI |
InChI=1S/C24H21NO3S/c1-18-13-15-21(16-14-18)29(26,27)23-17-22(19-9-5-3-6-10-19)24(28-23)25(2)20-11-7-4-8-12-20/h3-17H,1-2H3 |
InChI Key |
BGSRENRFQTUIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(O2)N(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.